REACTION_CXSMILES
|
[C:1]([O:4][CH2:5][CH2:6][O:7][CH2:8]Cl)(=[O:3])[CH3:2].[CH2:10]([O:12][P:13]([O:17]CC)[O:14][CH2:15][CH3:16])[CH3:11]>>[C:1]([O:4][CH2:5][CH2:6][O:7][CH2:8][P:13]([O:14][CH2:15][CH3:16])([O:12][CH2:10][CH3:11])=[O:17])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
67.8 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCOCCl
|
Name
|
|
Quantity
|
81.3 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)OCC
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated at 105°-110° C. for 12 hours
|
Duration
|
12 h
|
Type
|
DISTILLATION
|
Details
|
the crude material purified by distillation (0.9 mmHg, 130°-134° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCCOCP(=O)(OCC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 76.9 g | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |